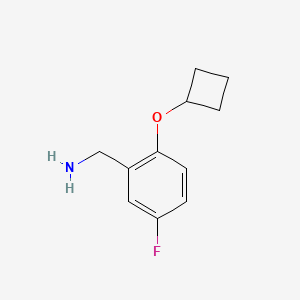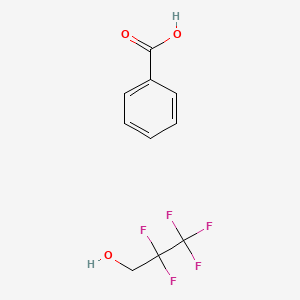
1-Propanol, 2,2,3,3,3-pentafluoro-, benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanol, 2,2,3,3,3-pentafluoro-, benzoate is a chemical compound that belongs to the class of organic compounds known as benzoates. These are esters or salts of benzoic acid. The compound is characterized by the presence of a benzoate group attached to a 2,2,3,3,3-pentafluoropropanol moiety. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 2,2,3,3,3-pentafluoro-, benzoate typically involves the esterification of 2,2,3,3,3-pentafluoropropanol with benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-Propanol, 2,2,3,3,3-pentafluoro-, benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2,2,3,3,3-pentafluoropropanol and benzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.
Substitution: The benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 2,2,3,3,3-pentafluoropropanol and benzoic acid.
Reduction: Corresponding alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
1-Propanol, 2,2,3,3,3-pentafluoro-, benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Propanol, 2,2,3,3,3-pentafluoro-, benzoate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the release of 2,2,3,3,3-pentafluoropropanol and benzoic acid. These products can then participate in further biochemical reactions. The fluorinated moiety of the compound may also influence its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
1-Propanol, 2,2,3,3,3-pentafluoro-, benzoate can be compared with other similar compounds such as:
2,2,3,3,3-Pentafluoro-1-propanol: A precursor in the synthesis of the benzoate ester.
Benzoic Acid Esters: Other esters of benzoic acid with different alcohols.
Fluorinated Alcohols: Compounds with similar fluorinated moieties but different functional groups.
The uniqueness of this compound lies in its specific combination of a benzoate ester and a highly fluorinated alcohol, which imparts distinct chemical and physical properties.
Properties
CAS No. |
67103-70-2 |
|---|---|
Molecular Formula |
C10H9F5O3 |
Molecular Weight |
272.17 g/mol |
IUPAC Name |
benzoic acid;2,2,3,3,3-pentafluoropropan-1-ol |
InChI |
InChI=1S/C7H6O2.C3H3F5O/c8-7(9)6-4-2-1-3-5-6;4-2(5,1-9)3(6,7)8/h1-5H,(H,8,9);9H,1H2 |
InChI Key |
AKDNKGYBVWOHGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C(C(C(F)(F)F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



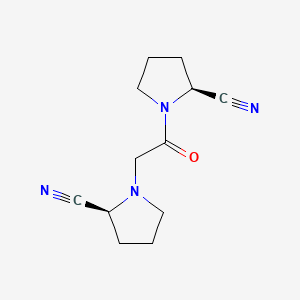
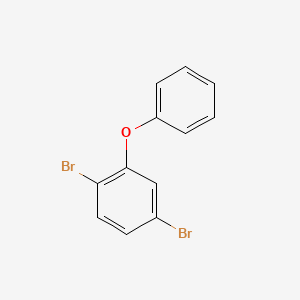

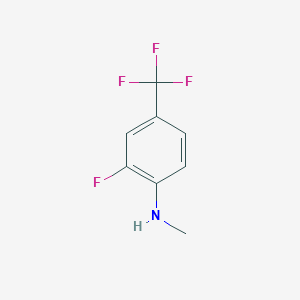
![5-{[(3R)-3-methylpiperazin-1-yl]methyl}pyrimidine](/img/structure/B12083974.png)
![sodium;2-amino-3-[hydroxy-[2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropanoate](/img/structure/B12083983.png)
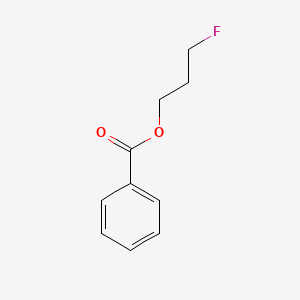

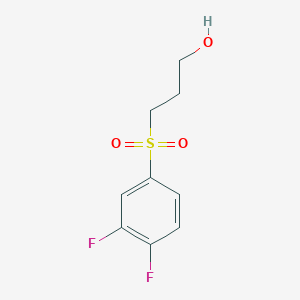

![7-[3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(hydroxymethyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12084011.png)

